2-Ethyl-5,6-dimethylpyrimidin-4-amine
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Overview
Description
2-Ethyl-5,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6-dimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from methyl cyanoacetate, urea, and sodium methylate, the compound can be synthesized through a series of cyclization and methylation reactions . Another method involves the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity while minimizing waste. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
2-Ethyl-5,6-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5,6-dimethylpyrimidin-4-amine include other aminopyrimidines, such as 2-amino-4,6-dimethylpyrimidine and 2,4-diamino-5-phenyl-6-ethylpyrimidine .
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other aminopyrimidines may not be as effective.
Properties
CAS No. |
90088-75-8 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-10-6(3)5(2)8(9)11-7/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
TVVBLCCMAVXQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)N)C)C |
Origin of Product |
United States |
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